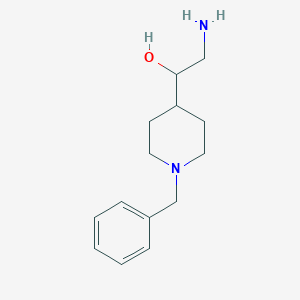
BMS-538158
Übersicht
Beschreibung
BMS-538158 is a bio-active chemical compound developed by Bristol-Myers Squibb.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BMS-538158 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques to ensure high yield and purity. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency. The compound is then purified using techniques like crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
BMS-538158 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
BMS-538158 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential effects on biological pathways and cellular processes.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
BMS-538158 exerts its effects by interacting with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact mechanism of action involves binding to target proteins and altering their activity, which can result in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BMS-986158: Another compound developed by Bristol-Myers Squibb, known for its role as a BET inhibitor.
BMS-986460: A ligand-directed degrader used in cancer research.
BMS-986365: An androgen receptor degrader used in prostate cancer studies
Uniqueness
BMS-538158 is unique due to its specific chemical structure and the range of biological activities it exhibits. Unlike other similar compounds, this compound has distinct functional groups that contribute to its unique reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C15H16FNO5 |
|---|---|
Molekulargewicht |
309.29 g/mol |
IUPAC-Name |
2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylidene)-N-[(4-fluorophenyl)methyl]-N-methoxyacetamide |
InChI |
InChI=1S/C15H16FNO5/c1-15(2)21-12(14(19)22-15)8-13(18)17(20-3)9-10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
JLUPGSPHOGFEOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=CC(=O)N(CC2=CC=C(C=C2)F)OC)C(=O)O1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,3A,8,8A-Hexahydro-5-methoxy-3A,8-dimethyl-pyrrolo[2,3-B]indole](/img/structure/B8350033.png)
![7-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8350037.png)









